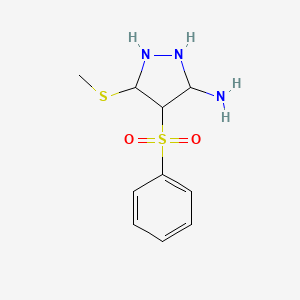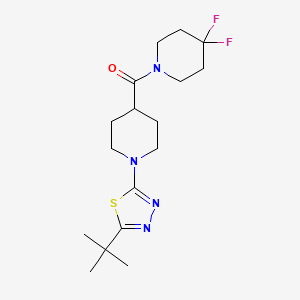![molecular formula C15H20N4O B15121577 (1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol](/img/structure/B15121577.png)
(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazine ring, which is further connected to a piperidin-3-ylmethanol moiety. The intricate structure of this compound makes it a subject of study in synthetic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The piperidin-3-ylmethanol moiety is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency and quality.
化学反应分析
Types of Reactions
(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-3-ylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine ring or the cyclopropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the pyrazolo[1,5-a]pyrazine ring.
科学研究应用
Chemistry
In chemistry, (1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various medical conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique properties could lead to the creation of advanced polymers, coatings, or other materials with enhanced performance characteristics.
作用机制
The mechanism of action of (1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to (1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methanol include other pyrazolo[1,5-a]pyrazine derivatives and piperidin-3-ylmethanol analogs. Examples include:
- Pyrazolo[1,5-a]pyrazine derivatives with different substituents on the pyrazine ring.
- Piperidin-3-ylmethanol analogs with variations in the cyclopropyl group or other substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of the cyclopropyl group, pyrazolo[1,5-a]pyrazine ring, and piperidin-3-ylmethanol moiety creates a compound with distinct chemical and biological properties. This uniqueness makes it a valuable subject of study in various scientific fields.
属性
分子式 |
C15H20N4O |
|---|---|
分子量 |
272.35 g/mol |
IUPAC 名称 |
[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C15H20N4O/c20-10-11-2-1-6-18(9-11)15-14-8-13(12-3-4-12)17-19(14)7-5-16-15/h5,7-8,11-12,20H,1-4,6,9-10H2 |
InChI 键 |
CHJOXMLUDGALHQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC(=N3)C4CC4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15121507.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B15121511.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121515.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B15121519.png)
![2-tert-butyl-1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15121525.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B15121531.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![3-(2-Bromophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15121545.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121555.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B15121557.png)

![N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121569.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B15121574.png)
